molecular formula C8H6F3NO3 B1408453 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227514-87-5

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid

Cat. No. B1408453
M. Wt: 221.13 g/mol
InChI Key: BDNWIIICSFXFHE-UHFFFAOYSA-N
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Description

“2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is characterized by the presence of a fluorine atom and a pyridine in its structure .


Synthesis Analysis

The synthesis and applications of TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing TFMP derivatives have been reported .


Molecular Structure Analysis

The molecular formula of “2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid” is C6H4F3NO . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Poly-substituted Pyrrolo[3,2-c]pyridin-4-one Derivatives Synthesis : A study by Li et al. (2020) in "Tetrahedron Letters" outlines a metal-free synthesis method for poly-substituted pyrrolo[3,2-c]pyridin-4-one and its analogues, using simple components and acetic acid as a catalyst and solvent. This approach is efficient and applicable in a broad range of substrates, offering a versatile method for producing bioactive derivatives (Li, Fan, Qi, & Zhang, 2020).

  • Efficient Acetylations under Microwave Irradiation : Paul et al. (2002) demonstrated the use of acetic anhydride–pyridine over basic alumina for acetylations of various groups like hydroxy, thiol, and amino in solvent-free conditions under microwave irradiation. This method shows potential for selective acetylations by adjusting irradiation time (Paul, Nanda, Gupta, & Loupy, 2002).

Synthesis of Novel Compounds

  • MCRs Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans : Wang et al. (2012) in "Synthesis" reported a one-pot synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. This method, facilitated by ammonium acetate, leads to the synthesis of fluorinated fused heterocyclic compounds, which are crucial in various applications (Wang et al., 2012).

  • Metalation and Functionalization of Trifluoromethyl-Substituted Pyridines : Schlosser and Marull (2003) explored the selective metalation and subsequent functionalization of 2-(trifluoromethyl)pyridine, leading to the synthesis of various pyridinecarboxylic acids and quinolinecarboxylic acids. This research in "European Journal of Organic Chemistry" indicates the potential of such compounds in developing new chemical entities (Schlosser & Marull, 2003).

Analytical and Spectroscopic Applications

  • Hydroxy Compounds Determination : Connors and Albert (1973) developed a method for the titrimetric determination of hydroxy groups using 4-dimethylaminopyridine as a catalyst, enhancing the analytical capabilities in quantifying such functional groups in various compounds (Connors & Albert, 1973).

Quantum Chemical Investigations

  • DFT and Quantum Chemical Analysis : Bouklah et al. (2012) conducted quantum-chemical calculations and thermodynamic analysis on various pyrrolidinones, including derivatives of pyridine, to study their electronic properties. This research in the "Arabian Journal of Chemistry" offers insights into the molecular properties of these compounds, useful in designing new materials and pharmaceuticals (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Coordination Polymers

  • Coordination Polymers Synthesis : Das et al. (2009) reported the formation of coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals. Their study, published in "Dalton Transactions," reveals different structural formations depending on metals and reaction conditions, indicating the versatility of pyridine derivatives in synthesizing novel materials (Das, Ghosh, Sañudo, & Bharadwaj, 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-[2-oxo-4-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-2-12-7(15)4(5)3-6(13)14/h1-2H,3H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNWIIICSFXFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188962
Record name 1,2-Dihydro-2-oxo-4-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid

CAS RN

1227514-87-5
Record name 1,2-Dihydro-2-oxo-4-(trifluoromethyl)-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227514-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-2-oxo-4-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid
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